molecular formula C6H8ClN3O B13667971 5-Chloro-2-hydrazinyl-4-methoxypyridine

5-Chloro-2-hydrazinyl-4-methoxypyridine

Cat. No.: B13667971
M. Wt: 173.60 g/mol
InChI Key: ZJPJLJRTTMBKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-hydrazinyl-4-methoxypyridine: is an organic compound with the molecular formula C6H8ClN3O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a hydrazinyl group at the 2-position, and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydrazinyl-4-methoxypyridine typically involves the reaction of 2-chloro-4-methoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of an organic solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the hydrazine displaces the chlorine atom at the 2-position, forming the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydrazinyl-4-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-hydrazinyl-4-methoxypyridine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The compound’s unique structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydrazinyl-4-methoxypyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

    5-Hydrazinyl-2-methoxypyridine: Similar structure but lacks the chlorine atom at the 5-position.

    2-Chloro-4-methoxypyridine: Similar structure but lacks the hydrazinyl group at the 2-position.

    5-Chloro-2-hydroxypyridine: Similar structure but has a hydroxyl group instead of a methoxy group at the 4-position.

Uniqueness: 5-Chloro-2-hydrazinyl-4-methoxypyridine is unique due to the combination of its functional groups. The presence of both the hydrazinyl and methoxy groups, along with the chlorine atom, provides distinct reactivity and potential for diverse applications. This combination allows for specific interactions with biological targets and the synthesis of a wide range of derivatives.

Biological Activity

5-Chloro-2-hydrazinyl-4-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and specific case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group, a hydrazine moiety, and a methoxy group. The presence of these functional groups is critical for its biological activity, as they influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing a pyridine nucleus exhibit significant antimicrobial properties. For instance, studies have shown that various pyridine derivatives demonstrate moderate to potent activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial Strains TestedActivity Level
This compoundE. coli, S. aureus, B. subtilisModerate
Other Pyridine DerivativesVarious strains (e.g., Salmonella)Variable (Moderate to High)

The compound has shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with activity levels varying based on structural modifications and the presence of additional substituents that enhance solubility and membrane permeability .

Antiviral Activity

The antiviral potential of this compound is also noteworthy. Pyridine derivatives have been explored for their ability to inhibit viral replication, particularly in the context of emerging viruses like SARS-CoV-2. The mechanism often involves interference with viral enzymes or host cell pathways critical for viral replication.

Case Study: SARS-CoV-2 Inhibition

A recent study explored the efficacy of pyridine derivatives against SARS-CoV-2. The findings suggested that certain structural features of these compounds could enhance their ability to inhibit viral entry or replication in host cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : Some pyridine derivatives can disrupt microbial membranes, leading to cell death.
  • Immune Modulation : There is evidence suggesting that these compounds may modulate immune responses, enhancing the host's ability to fight infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications at various positions on the pyridine ring can significantly alter potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methoxy Group AdditionIncreased solubility and bioavailability
Chloro SubstitutionEnhanced antimicrobial potency
Hydrazine MoietyImproved interaction with target proteins

Research indicates that adding functional groups such as methoxy or hydrazine can enhance both solubility and biological activity, making these compounds more effective as therapeutic agents .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

(5-chloro-4-methoxypyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8ClN3O/c1-11-5-2-6(10-8)9-3-4(5)7/h2-3H,8H2,1H3,(H,9,10)

InChI Key

ZJPJLJRTTMBKKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1Cl)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.